molecular formula C10H12O4 B2740538 (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione CAS No. 88980-52-3

(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

Cat. No.: B2740538
CAS No.: 88980-52-3
M. Wt: 196.202
InChI Key: REXARJRMGFUATC-YUMGAWCOSA-N
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Description

(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are the Mu-type opioid receptor , Serine/threonine-protein phosphatase 5 , and Bcl-2-like protein 11 . These proteins play crucial roles in various biological processes, including pain perception, cellular signaling, and apoptosis, respectively.

Mode of Action

The compound interacts with its targets by binding to their active sites, which can alter their conformation and modulate their activity. For instance, it has been shown to inhibit the Mu-type opioid receptor with an IC50 value of 272nM , indicating a potent inhibitory effect.

Biochemical Pathways

The interaction of the compound with its targets can affect several biochemical pathways. For example, the inhibition of the Mu-type opioid receptor can modulate the pain perception pathway, while the interaction with Serine/threonine-protein phosphatase 5 can influence various signaling pathways. The binding to Bcl-2-like protein 11 can impact the apoptosis pathway .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of the Mu-type opioid receptor can lead to analgesic effects, while the modulation of Serine/threonine-protein phosphatase 5 and Bcl-2-like protein 11 can influence cell signaling and apoptosis, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione typically involves the reaction of maleic anhydride with dicyclopentadiene. This reaction is conducted under controlled conditions to ensure the formation of the desired tricyclic structure. The process involves heating the reactants in the presence of a catalyst, often a Lewis acid, to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione apart from similar compounds is its specific stereochemistry and the presence of two methyl groups.

Properties

IUPAC Name

(1S,2R,6S,7R)-1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3/t5-,6+,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXARJRMGFUATC-YUMGAWCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C3C2C(=O)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](O1)([C@H]3[C@@H]2C(=O)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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